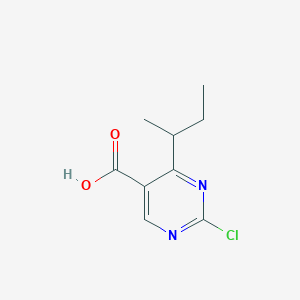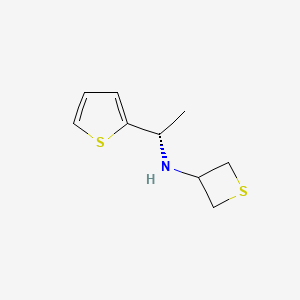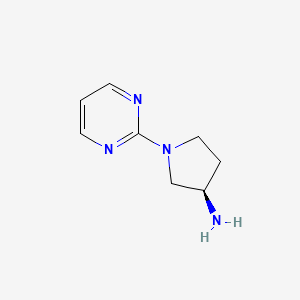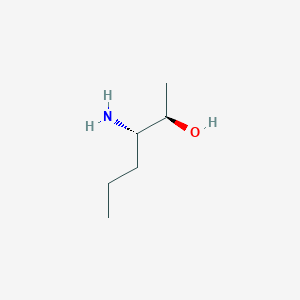
4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science due to their unique structural and physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 4-methoxypyridine with p-tolyl trifluoromethanesulfonate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridinium N-oxide.
Reduction: Formation of the reduced pyridine derivative.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming stable complexes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate
- 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate
- 4-Methoxy-1-(p-tolyl)pyridin-1-ium chloride
Uniqueness
4-Methoxy-1-(p-tolyl)pyridin-1-ium trifluoromethanesulfonate is unique due to its specific structural features, such as the presence of both methoxy and p-tolyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H14F3NO4S |
|---|---|
Molecular Weight |
349.33 g/mol |
IUPAC Name |
4-methoxy-1-(4-methylphenyl)pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H14NO.CHF3O3S/c1-11-3-5-12(6-4-11)14-9-7-13(15-2)8-10-14;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
XEOFIQGLOYWPEE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=CC=C(C=C2)OC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)









![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12947578.png)
